

# An In-Depth Technical Guide to 4,5-Dihydroxyoctane: Nomenclature, Synthesis, and Properties

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## Compound of Interest

Compound Name: *4,5-Octanediol*

Cat. No.: *B1616756*

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This technical guide provides a comprehensive overview of 4,5-dihydroxyoctane, also known as **4,5-octanediol**. It covers the nomenclature and CAS numbers of its various stereoisomers, detailed synthetic protocols for their preparation, and a summary of their known physicochemical properties. While specific biological activities and signaling pathways for 4,5-dihydroxyoctane are not extensively documented in current literature, this guide also explores the known biological roles of the broader class of vicinal diols to provide a context for potential future research.

## Nomenclature and CAS Numbers

4,5-Dihydroxyoctane is a vicinal diol, a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms.<sup>[1]</sup> The systematic IUPAC name for this compound is **4,5-octanediol**.<sup>[2][3]</sup> The molecule has two stereocenters at positions 4 and 5, leading to the existence of three stereoisomers: a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S), which is identical to (4S,5R)).

A summary of the nomenclature and corresponding CAS Registry Numbers is provided in the table below.

Trivial Name	IUPAC Name	Stereoisomer	CAS Number
4,5-Dihydroxyoctane	4,5-Octanediol	Racemic mixture ( $\pm$ )-4,5-octanediol)	22607-10-9[3]
(4R,5R)-Octane-4,5-diol	(4R,5R)	Not available	
(4S,5S)-Octane-4,5-diol	(4S,5S)	Not available	
meso-4,5-Octanediol	(4R,5S) or (4S,5R)	22520-41-8[4]	

## Physicochemical and Spectral Data

The physical and chemical properties of **4,5-octanediol** are summarized in the following table. This data is crucial for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O <sub>2</sub>	[3]
Molecular Weight	146.23 g/mol	[2]
Appearance	Colorless oil or white crystalline solid	
Boiling Point	74-79 °C at 0.06 mmHg	
Melting Point	45-46 °C	[5]
LogP (octanol/water partition coefficient)	1.5	[2]

### Nuclear Magnetic Resonance (NMR) Data:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed spectral assignments for each stereoisomer are not readily available in a consolidated source, typical chemical shift ranges for similar aliphatic diols can be referenced. <sup>1</sup>H and <sup>13</sup>C NMR spectra for **4,5-octanediol** are available in spectral databases.[2][4][6]

Nucleus	Chemical Shift ( $\delta$ ) Range (ppm)	Notes
$^1\text{H}$ NMR	0.8 - 1.9	Alkane C-H
3.5 - 5.5	C-H adjacent to hydroxyl group	
$^{13}\text{C}$ NMR	10 - 40	Alkyl carbons
60 - 80	Carbons bearing hydroxyl groups	

Note: The exact chemical shifts will vary depending on the solvent, concentration, and the specific stereoisomer.

## Synthesis of 4,5-Dihydroxyoctane Stereoisomers

The synthesis of the different stereoisomers of 4,5-dihydroxyoctane is typically achieved through the dihydroxylation of the corresponding stereoisomer of 4-octene. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol.

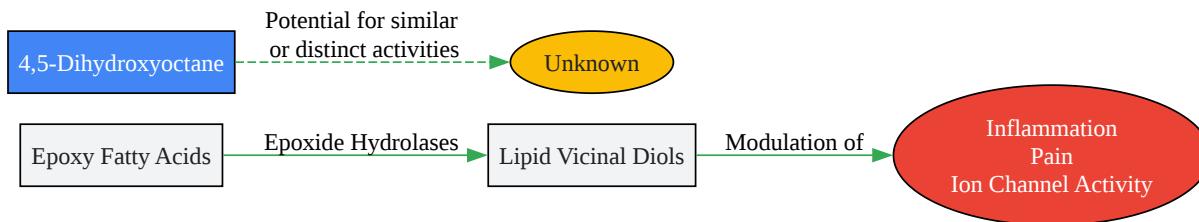
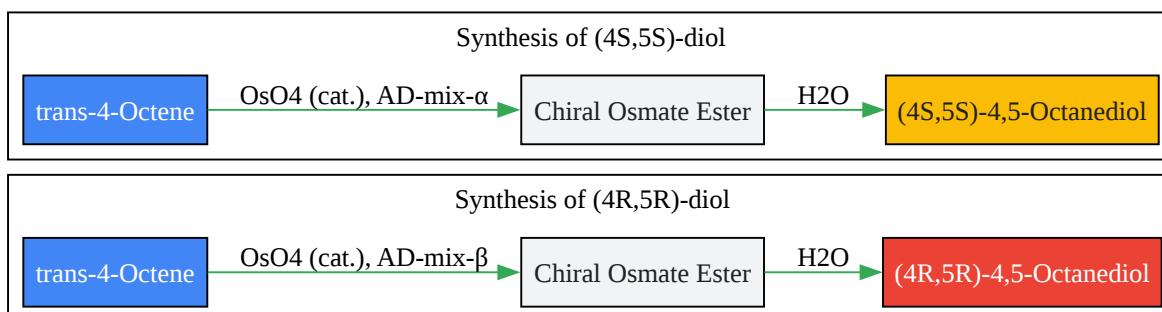
## Synthesis of meso-4,5-Octanediol via Syn-dihydroxylation of cis-4-Octene

The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes to produce cis-vicinal diols.<sup>[7][8]</sup> This method utilizes a catalytic amount of osmium tetroxide ( $\text{OsO}_4$ ) and a stoichiometric amount of a re-oxidant, typically N-methylmorpholine N-oxide (NMO).<sup>[8][9][10]</sup> The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.

### Experimental Protocol: Upjohn Dihydroxylation of cis-4-Octene

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-4-octene (1 equivalent) in a mixture of acetone and water (typically 10:1 v/v).
- Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) and a catalytic amount of osmium tetroxide ( $\text{OsO}_4$ ) (e.g., 2 mol%). The  $\text{OsO}_4$  can be added as a solution in toluene.

- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford pure **meso-4,5-octanediol**.



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